N-isopropyl-2-(4-nitrophenyl)acetamide
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Overview
Description
N-isopropyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C11H14N2O3. It is a specialty product often used in proteomics research. The compound features an isopropyl group attached to the nitrogen atom and a nitrophenyl group attached to the acetamide moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired acetamide product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is N-isopropyl-2-(4-aminophenyl)acetamide.
Substitution: Depending on the nucleophile used, various substituted acetamides can be formed.
Scientific Research Applications
N-isopropyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Lacks the nitro and isopropyl groups, making it less reactive in certain chemical reactions.
N-isopropyl-2-(4-aminophenyl)acetamide: The reduced form of N-isopropyl-2-(4-nitrophenyl)acetamide, with different reactivity and biological activity.
N-(4-nitrophenyl)acetamide: Lacks the isopropyl group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the nitro and isopropyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its specific structure allows for targeted interactions in biological systems, making it a versatile compound in various research applications .
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)12-11(14)7-9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKSWPMQKRIMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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